molecular formula C13H23NOS B6898431 N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine

N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B6898431
M. Wt: 241.39 g/mol
InChI Key: NCXKYDUSDPHSGW-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[221]heptan-2-amine is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOS/c1-16-13-5-3-2-4-10(13)14-11-8-9-6-7-12(11)15-9/h9-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXKYDUSDPHSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1NC2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide, leading to the formation of framework N-[(oxiran-2-yl)methyl]sulfonamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, blocking its activation by chemokines like CXCL8 (interleukin-8). This blockade can inhibit cancer cell metastasis by preventing the chemokine-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylsulfanylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of a sulfur atom, which can impart distinct chemical and biological properties compared to other bicyclic compounds.

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